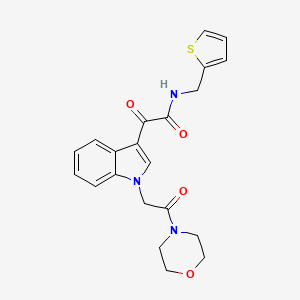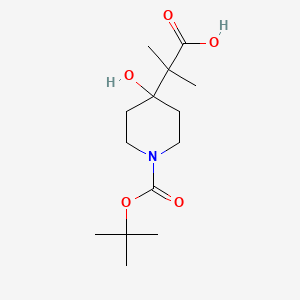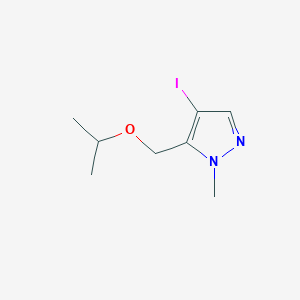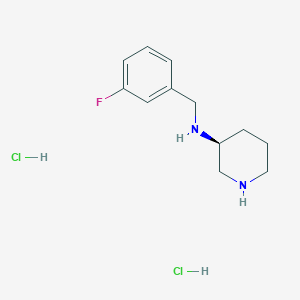![molecular formula C13H9ClN2O B2536144 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile CAS No. 861207-55-8](/img/structure/B2536144.png)
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile” is a chemical compound with the CAS Number: 861207-55-8 . It has a molecular weight of 244.68 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)methoxy]benzonitrile . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9ClN2O/c14-13-6-3-11(8-16-13)9-17-12-4-1-10(7-15)2-5-12/h1-6,8H,9H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The compound has a molecular weight of 244.68 .Scientific Research Applications
Applications in Luminescent Materials and Liquid Crystals
A study by Ahipa et al. (2014) synthesized a series of compounds, including 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile derivatives, exploring their potential as luminescent materials and liquid crystals. These compounds exhibited luminescent behavior, with certain compounds showing blue emission, making them of interest in the field of optoelectronics. The compounds' liquid crystalline behavior varied based on their alkoxy chain length, with shorter chains exhibiting the nematic phase and longer chains showing the orthorhombic columnar phase. The study also delved into the molecular packing and electronic properties of these compounds, further highlighting their potential in material science applications (Ahipa et al., 2014).
Applications in Herbicide Development
Wu et al. (2015) focused on the synthesis of 2-cyanoacrylates containing this compound moieties, evaluating their herbicidal activities. The study found that the synthesized compounds showed significant inhibitory effects on certain dicotyledonous weeds, with compounds exhibiting up to 100% herbicidal activity at specific doses. This suggests the potential of these compounds in agricultural applications, particularly as herbicides (Wu et al., 2015).
Applications in Anticancer Research
Bera et al. (2021) synthesized a compound involving a this compound moiety, examining its potential in cancer treatment. The compound showed significant antitumor activity against U937 cancer cells and demonstrated a mode of action involving DNA binding. The study provided insights into the compound's molecular structure and electronic properties, underscoring its potential as a therapeutic agent in cancer treatment (Bera et al., 2021).
Safety and Hazards
The safety information available indicates that “4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile” has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-13-6-3-11(8-16-13)9-17-12-4-1-10(7-15)2-5-12/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSFUWUIBXQKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)
![6-cyclopropyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2536064.png)

![N-(2,6-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2536067.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2536071.png)


![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)
![3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid](/img/structure/B2536075.png)
![2-(2-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2536076.png)

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2536084.png)
